![molecular formula C11H15BrN2 B1525248 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine CAS No. 1220034-72-9](/img/structure/B1525248.png)
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C11H15BrN2 . It is used in various scientific research, including drug discovery, organic synthesis, and catalysis studies.
Synthesis Analysis
The synthesis of 5-Bromo-N-cyclopentyl-2-pyridinamine involves several steps, including the reaction of 2-chloronicotinic acid with cyclopentylamine to form 2-cyclopentylamino-nicotinic acid. The product is then converted into the final compound through bromination and deprotection.Molecular Structure Analysis
The molecular structure of 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is represented by the linear formula C10H13BrN2 . It has a molecular weight of 241.13 .Physical And Chemical Properties Analysis
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine is a white or off-white solid that is soluble in water and other common solvents. It has a molecular weight of 241.13 .Scientific Research Applications
I apologize, but it seems that there is limited information available on the specific applications of 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine in scientific research. The searches did not yield detailed analyses across multiple fields as requested.
Pharmaceutical Research
This compound is an impurity of Palbociclib, a drug developed by Pfizer for breast cancer treatment. It acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .
Life Science Research
It may be used in various life science research solutions, including chromatography, mass spectrometry, analytical chemistry, biopharma production, and advanced battery science .
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-cyclopentyl-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOMQEHRSOLMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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